molecular formula C23H22N2O4 B285871 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B285871
M. Wt: 390.4 g/mol
InChI Key: BWTBLDONTCRMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDT-6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. For example, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell proliferation and survival in cancer cells. In addition, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the induction of cell cycle arrest and apoptosis, and the modulation of various signaling pathways that are involved in cancer cell survival. In addition, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potent anticancer activity against a wide range of cancer cell lines, which makes it a promising candidate for the development of novel cancer therapeutics. In addition, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit relatively low toxicity in normal cells, which suggests that it may have a favorable safety profile. However, one of the main limitations of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its relatively low solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo.

Future Directions

There are several future directions for the study of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways that are targeted by this compound. In addition, future studies could focus on optimizing the synthesis method of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile to improve its yield and solubility. Furthermore, preclinical studies could be conducted to evaluate the safety and efficacy of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in animal models of cancer and neurodegenerative diseases. Finally, clinical trials could be conducted to evaluate the therapeutic potential of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in humans.

Synthesis Methods

The synthesis of 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the reaction of 5-(4-methoxyphenyl)furan-2-carbaldehyde with malononitrile and ammonium acetate in the presence of acetic acid and piperidine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through column chromatography. The yield of the final product is typically around 60%.

Scientific Research Applications

2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 2-amino-4-(5-(4-methoxyphenyl)furan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

2-amino-4-[5-(4-methoxyphenyl)furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H22N2O4/c1-23(2)10-16(26)21-19(11-23)29-22(25)15(12-24)20(21)18-9-8-17(28-18)13-4-6-14(27-3)7-5-13/h4-9,20H,10-11,25H2,1-3H3

InChI Key

BWTBLDONTCRMSA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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